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Compound of Interest

Compound Name: 2,3-Dimethylmorpholine

CAS No.: 52047-12-8

Cat. No.: B2735255 Get Quote

Executive Summary
2,3-Dimethylmorpholine is a secondary amine heterocycle increasingly utilized in medicinal

chemistry for scaffold decoration (e.g., tankyrase inhibitors). Unlike its symmetric 2,6-

counterpart, the 2,3-isomer possesses adjacent hydrophobic methyl groups, creating a "Janus-

faced" polarity: a polar amine/ether face and a localized hydrophobic alkyl face.[1] This

structural asymmetry enhances its solubility in polar aprotic solvents (DMSO, DMF) while

maintaining miscibility in lower alcohols, making it a versatile residue for modulating the LogD

of drug candidates.

Physicochemical Landscape
The following data synthesizes experimental values with QSPR (Quantitative Structure-

Property Relationship) estimates where specific experimental data for the 2,3-isomer is rare.
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Property Value / Description Context for Solubility

CAS Number 52047-12-8
Distinct from 2,6-isomer (141-

91-3)

Molecular Formula C₆H₁₃NO MW: 115.17 g/mol

Physical State Liquid (at RT)
Colorless to pale yellow;

hygroscopic

Boiling Point ~140–150 °C (Est.)[1][2]
Slightly higher than morpholine

(129°C) due to methyl mass

pKa (Conj.[1][3] Acid) ~8.4 – 8.6
Basic secondary amine;

protonates at physiological pH

LogP (Oct/Wat) ~0.2 – 0.5 (Est.)[1][3]

More lipophilic than

morpholine (-0.[1]86) but

water-soluble

Dipole Moment High (Asymmetric)
Critical: Higher polarity than

the symmetric 2,6-isomer

Solubility Profile in Organic Solvents
Solvent Compatibility Matrix
The solubility of 2,3-dimethylmorpholine is governed by its ability to accept hydrogen bonds

(Ether O, Amine N) and donate hydrogen bonds (Amine N-H).
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Solvent Class Solvent Examples Solubility Rating Mechanistic Insight

Polar Protic
Water, Methanol,

Ethanol
Miscible

Strong H-bonding with

solvent.[1] The 2,3-

methyl cluster does

not disrupt the

hydration shell

significantly.[1]

Polar Aprotic
DMSO, DMF,

Acetonitrile
Miscible

Dipole-dipole

interactions dominate.

[1] Excellent for SNAr

reactions.

Chlorinated
Dichloromethane

(DCM), Chloroform
High

Favorable dispersion

forces; DCM is the

preferred solvent for

extraction from basic

aqueous layers.

Ethers THF, 1,4-Dioxane High

Compatible.[1]

Dioxane is often used

for coupling reactions

involving the HCl salt

of 2,3-

dimethylmorpholine.

[1]

Aromatic Toluene, Benzene Moderate

Soluble, but may

require heating for

high concentrations.

Aliphatic Hexane, Heptane Low

The polar amine/ether

core resists solvation

by non-polar chains.

Phase separation

likely at low

temperatures.[1]
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Critical Solvation Mechanism
The 2,3-substitution pattern creates a steric clash that prevents the "chair" conformation from

flipping as easily as unsubstituted morpholine.[1] This rigidity, combined with the asymmetric

electron density, makes the 2,3-isomer a "harder" solute than the 2,6-isomer.

Visualization of Solvation Logic: The following diagram illustrates how solvent choice impacts

the availability of the secondary amine for nucleophilic attack.
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Caption: Solvation dynamics of 2,3-dimethylmorpholine showing the trade-off between

solubility and nucleophilic reactivity across solvent classes.

Experimental Protocols
Free Base Isolation from HCl Salt
Commercially, 2,3-dimethylmorpholine is often supplied as a hydrochloride salt (CAS

2648851-90-3) to prevent oxidation and improve shelf life.[1] For solubility studies or

nucleophilic applications, the free base must be generated in situ or isolated.

Protocol: Biphasic Neutralization & Extraction
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Dissolution: Dissolve 1.0 eq of 2,3-dimethylmorpholine HCl in minimal water (approx. 5

mL/g).

Basification: Slowly add 2M NaOH or saturated Na₂CO₃ until pH > 12. The solution will

become cloudy as the free base oils out.

Extraction: Extract 3x with Dichloromethane (DCM).

Why DCM? DCM has a high distribution coefficient for morpholines compared to Ethyl

Acetate, minimizing loss to the aqueous phase.

Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can act as a

Lewis acid and weakly bind amines; Sodium sulfate is safer).

Concentration: Remove solvent under reduced pressure (keep bath < 40°C to avoid volatility

loss of the free base).

Thermodynamic Solubility Determination (Shake-Flask
Method)
Use this protocol to determine exact solubility limits in a specific organic solvent for formulation

development.[1]

Preparation: Add excess 2,3-dimethylmorpholine (liquid) to the target solvent (e.g., 2 mL)

in a borosilicate glass vial.

Equilibration: Agitate at 25°C for 24 hours using a rotary mixer.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

Note: If the solute is liquid and miscible, you will not see a phase boundary (infinite

solubility). If immiscible, you will see two liquid layers.

Analysis: Carefully sample the solvent-rich phase.[1] Dilute with mobile phase and quantify

via HPLC-UV or GC-FID.[1]
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Detection: Morpholines lack strong chromophores.[1] Use GC-FID or HPLC with

ELSD/CAD detection, or derivatize with benzoyl chloride for UV detection.[1]

Application in Synthesis
When using 2,3-dimethylmorpholine as a reactant (e.g., in SNAr substitutions on

heterocycles):

Preferred Solvent:1,4-Dioxane or DMF.[1]

Reasoning: These solvents solubilize both the organic electrophile and the morpholine salt

(if using a base like Cs₂CO₃).

Temperature: 80–110°C.[1]

Base: Cesium Carbonate (Cs₂CO₃) is superior to TEA/DIPEA in dioxane, as it promotes the

solubility of the deprotonated intermediate.

2,3-Dimethylmorpholine HCl

Solvent: 1,4-Dioxane
(High Solubility for Salt+Base)

Reaction: 80-100°C
Nucleophilic Substitution

Base: Cs2CO3
(Heterogeneous)

Workup: Partition EtOAc/Water
(Product -> Organic)
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Caption: Optimized reaction workflow utilizing the solubility profile of 2,3-dimethylmorpholine
in ether-based solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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